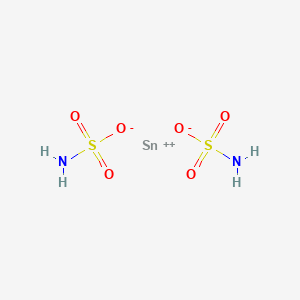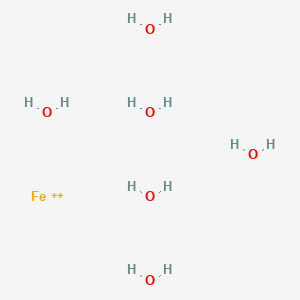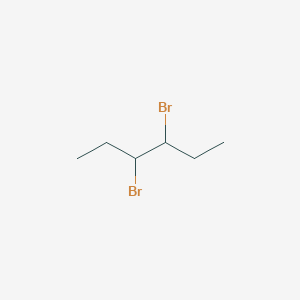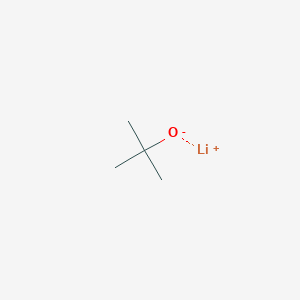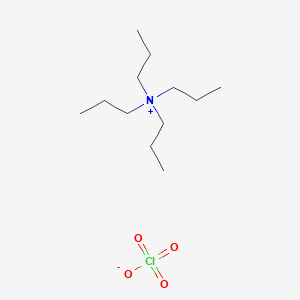
3-甲氧基苯甲醛
概览
描述
3-Methoxybenzaldehyde is a compound that is structurally related to benzaldehyde with a methoxy group at the third position on the aromatic ring. It is a derivative of benzaldehyde, which is a key intermediate in the synthesis of various pharmacologically active compounds, flavors, and fragrances. The presence of the methoxy group can significantly alter the chemical and physical properties of the molecule compared to its parent compound, benzaldehyde.
Synthesis Analysis
The synthesis of derivatives of 3-methoxybenzaldehyde can be achieved through various methods. A palladium-catalyzed cross-coupling reaction has been developed to synthesize 3-methoxybenzo[c]phenanthrene and 12-methoxybenzo[g]chrysene, which are derivatives of 3-methoxybenzaldehyde . Another approach involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal to produce 4-alkyl-3,5-dimethoxybenzaldehydes . Additionally, a synthesis route for isotopically labeled 3-methoxybenzaldehyde derivatives has been reported, which is useful for molecular imaging .
Molecular Structure Analysis
The molecular structure of 3-methoxybenzaldehyde and its derivatives has been studied using various spectroscopic techniques and theoretical calculations. For instance, the crystal structure of a derivative, 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone, has been determined, revealing the geometry around the metal centers in its complexes . Density Functional Theory (DFT) has been used to investigate the ground state and molecular properties of 4-hexyloxy-3-methoxybenzaldehyde .
Chemical Reactions Analysis
3-Methoxybenzaldehyde can undergo various chemical reactions due to the presence of both the aldehyde functional group and the methoxy substituent. It can form complexes with metals, as seen in the synthesis of nickel(II) and molybdenum(VI) complexes with 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone . The compound can also participate in reactions such as the Vilsmeier-Hack reaction to form other substituted benzaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxybenzaldehyde derivatives can be deduced from spectroscopic studies. For example, the spectroscopic properties of 4-hexyloxy-3-methoxybenzaldehyde have been extensively studied, providing insights into its vibrational frequencies, NMR chemical shifts, UV-Vis spectra, and molecular electrostatic potential . These properties are crucial for understanding the behavior of the compound in various environments and for its identification and quantification in mixtures.
科研应用
1. 植物基天然资源和化妆品行业中的作用
3-甲氧基苯甲醛在植物中发现,由于其清新的香气,在食品和化妆品行业中具有重要意义。它被用作这些领域的调味成分。此外,它具有药用性质,表明在制药行业中可能有应用潜力。最近的研究探讨了它从苯甲醛和苯甲酸中的生物合成,突出了其自然存在和分离方法 (Kundu & Mitra, 2016)。
2. 结构分析和化学合成
对3-甲氧基苯甲醛衍生物(如4-[3-(2H-苯并三唑-2-基)丙氧基]-3-甲氧基苯甲醛)的结构分析揭示了它们的分子构象和潜在的化学应用。这些分析对于理解它们的反应性和在各种化学合成过程中的潜在用途至关重要 (Jin & Zhou, 2010)。
3. 光谱和量子化学研究
对3-甲氧基苯甲醛衍生物(如4-己氧基-3-甲氧基苯甲醛)的光谱和量子化学研究提供了有关它们的分子性质的见解。这些研究包括振动频率、核磁共振和紫外-可见光谱,有助于理解分子行为和在材料科学中的潜在应用 (Abbas, Gökce, & Bahçelī, 2016)。
4. 香草醛的合成
香草醛的合成,与3-甲氧基苯甲醛相关的化合物,在制药、香精和食品调味等行业中具有重要意义。了解香草醛的合成过程可以为3-甲氧基苯甲醛及其衍生物的潜在合成途径提供见解 (Ju & Xin, 2003)。
5. 紫外诱导的构象异构化
对3-氯-4-甲氧基苯甲醛等衍生物在紫外光下的构象异构化研究突出了该化合物在紫外光下的反应性。这项研究在香精行业、农药和药品制造等领域具有相关性,其中紫外反应性起到一定作用 (Ildiz, Konarska, & Fausto, 2019)。
6. 通过络合增强生物活性
将3-甲氧基苯甲醛衍生物(如3-苯基-4-甲氧基苯甲醛)与各种金属离子络合可以增强它们的生物活性。这种络合可能导致制药和生物技术领域的新探索 (Sinha et al., 2021)。
Safety And Hazards
未来方向
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a potentially renewable and affordable starting material with a pleasant odor, was observed to selectively undergo both bromination and iodination using Oxone® and the corresponding potassium salt in ethyl acetate/water . This suggests that 3-Methoxybenzaldehyde, which is structurally similar to vanillin, may also have potential for use in green chemistry .
性质
IUPAC Name |
3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPDAIZRQDCGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044447 | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
143.00 °C. @ 50.00 mm Hg | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Methoxybenzaldehyde | |
CAS RN |
591-31-1 | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZAO7S0IVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)



